molecular formula C10H7NO2S B1422161 6-(Thiophen-3-YL)nicotinic acid CAS No. 877674-90-3

6-(Thiophen-3-YL)nicotinic acid

Cat. No. B1422161
CAS RN: 877674-90-3
M. Wt: 205.23 g/mol
InChI Key: IURKJCFGWINKMI-UHFFFAOYSA-N
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Description

6-(Thiophen-3-YL)nicotinic acid is a heterocyclic organic compound with the molecular formula C10H7NO2S and a molecular weight of 205.23 . It is a unique compound that has gained significant attention from researchers and professionals in various scientific fields .


Molecular Structure Analysis

The molecular structure of 6-(Thiophen-3-YL)nicotinic acid consists of a thiophene ring attached to a nicotinic acid molecule . The InChI code for this compound is 1S/C10H8NO2S/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-6,14H,(H,12,13) .

Scientific Research Applications

Vasorelaxation and Antioxidation Properties

6-(Thiophen-3-YL)nicotinic acid derivatives exhibit potential in vasorelaxation and antioxidation. Thionicotinic acid analogs, including 6-(Thiophen-3-YL)nicotinic acid, have been found to cause maximal vasorelaxation in a dose-dependent manner, though their effects are less potent than acetylcholine-induced nitric oxide vasorelaxation. These compounds also show antioxidant properties in DPPH and superoxide dismutase assays, with significant implications for their potential as therapeutic agents (Prachayasittikul et al., 2010).

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives, related to 6-(Thiophen-3-YL)nicotinic acid, have been designed and synthesized, displaying impressive fungicidal activities. These compounds show effectiveness against cucumber downy mildew, surpassing commercial fungicides like diflumetorim and flumorph. This highlights their potential as lead compounds for further optimization and development as fungicides (Wu et al., 2022).

Receptor Interaction and Anti-Lipolytic Effect

Nicotinic acid, including its derivatives like 6-(Thiophen-3-YL)nicotinic acid, interacts with G-protein-coupled receptors such as PUMA-G and HM74, influencing lipid metabolism. These receptors are implicated in the anti-lipolytic effects of nicotinic acid, reducing free fatty acid and triglyceride plasma levels (Tunaru et al., 2003).

Carbonic Anhydrase Inhibition

6-Substituted nicotinic acid analogues, including 6-(Thiophen-3-YL)nicotinic acid, have been identified as potent inhibitors of carbonic anhydrase III (CAIII), an enzyme associated with dyslipidemia and cancer progression. The inhibition by these analogues could be therapeutically significant for managing these conditions (Mohammad et al., 2017).

Biochemical and Pharmaceutical Analysis

Studies have explored the biochemical properties of nicotinic acid and its derivatives, including 6-(Thiophen-3-YL)nicotinic acid, through various methods like spectroscopy, molecular docking, and theoretical calculations. These analyses aid in understanding the drug's interaction with lipoproteins, determining binding affinities, and examining its electronic structure, which are crucial for its pharmaceutical applications (Bardak, 2017).

properties

IUPAC Name

6-thiophen-3-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)7-1-2-9(11-5-7)8-3-4-14-6-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURKJCFGWINKMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686906
Record name 6-(Thiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Thiophen-3-YL)nicotinic acid

CAS RN

877674-90-3
Record name 6-(Thiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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